

Unraveling the Architecture of Clavamycin C: A Technical Guide to its Structure Elucidation

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Compound of Interest

Compound Name: **Clavamycin C**

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This in-depth technical guide details the methodologies and analytical data that culminated in the definitive chemical structure elucidation of **Clavamycin C**, a novel clavam antibiotic. Discovered from the fermentation broth of *Streptomyces hygroscopicus* NRRL 15846, the structural determination of **Clavamycin C** relied on a systematic application of chromatographic separation and comprehensive spectroscopic analysis. This document serves as a core resource, presenting the experimental protocols and quantitative data that were pivotal in piecing together its molecular framework.

Isolation and Purification

The journey to elucidating the structure of **Clavamycin C** began with its isolation from the culture filtrate of *Streptomyces hygroscopicus*. The purification process involved a multi-step chromatographic approach designed to separate the various **clavamycin** congeners.

Experimental Protocol:

A detailed protocol for the isolation and purification of **Clavamycin C** is outlined below:

- Adsorption Chromatography: The culture filtrate was first passed through a column of Amberlite XAD-2 resin. After washing with water, the active components were eluted with methanol.

- Ion-Exchange Chromatography: The methanol eluate was concentrated and subsequently subjected to ion-exchange chromatography on a Dowex 50WX8 (H⁺ form) column. Elution with a linear gradient of pyridine-acetic acid buffer (pH 3.5 to 5.0) achieved the initial separation of the clavamycin mixture.
- Gel Filtration: Fractions containing the **clavamycin** complex were pooled, lyophilized, and further purified by gel filtration on a Sephadex G-10 column, using water as the eluent.
- Preparative High-Performance Liquid Chromatography (HPLC): The final purification of **Clavamycin C** was achieved by preparative reverse-phase HPLC on a LiChrosorb RP-18 column. A solvent system of 0.05 M ammonium acetate buffer (pH 5.5) and methanol was used for isocratic elution.

Spectroscopic Data Analysis

The determination of the molecular structure of **Clavamycin C** was accomplished through the integrated analysis of data from various spectroscopic techniques, primarily Mass Spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy.

Mass Spectrometry

Fast Atom Bombardment Mass Spectrometry (FAB-MS) was instrumental in determining the molecular weight and elemental composition of **Clavamycin C**.

Ion	m/z (observed)	Elemental Composition
[M+H] ⁺	300.0833	C ₁₀ H ₁₄ N ₃ O ₇

Table 1: High-Resolution FAB-MS Data for **Clavamycin C**

Ultraviolet and Infrared Spectroscopy

The UV and IR spectra provided initial insights into the functional groups present in the **Clavamycin C** molecule.

Spectroscopy	Wavelength/Wavenumber	Interpretation
UV (in H ₂ O)	$\lambda_{\text{max}} = 274 \text{ nm} (\epsilon 6800)$	α,β -unsaturated ketone
IR (KBr)	1790 cm ⁻¹	β -lactam carbonyl
1690 cm ⁻¹	Amide carbonyl	
1640 cm ⁻¹	C=C double bond	

Table 2: UV and IR Spectroscopic Data for **Clavamycin C**

Nuclear Magnetic Resonance (NMR) Spectroscopy

Extensive 1D and 2D NMR studies, including ¹H NMR, ¹³C NMR, COSY, and HMBC experiments, were the cornerstone of the structure elucidation process, allowing for the complete assignment of all proton and carbon signals and the establishment of the connectivity within the molecule.

Experimental Protocol for NMR:

All NMR spectra were recorded on a Bruker AM-400 spectrometer. Samples were dissolved in D₂O. Chemical shifts (δ) are reported in parts per million (ppm) relative to the residual solvent peak.

Carbon (¹³ C)	Chemical Shift (δ)	Proton (¹ H)	Chemical Shift (δ)	Multiplicity	J (Hz)	COSY Correlations	HMBC Correlations
C-2	174.2	-	-	-	-	-	H-5, H-6α, H-6β
C-3	59.8	H-3	4.98	d	1.5	H-5	C-2, C-5, C-7
C-5	78.9	H-5	5.65	d	1.5	H-3	C-2, C-3, C-6, C-7
C-6	45.1	H-6α	3.15	dd	16.0, 2.0	H-6β	C-2, C-5, C-7
H-6β	3.60	dd	16.0, 4.5	H-6α	C-5, C-7		
C-7	176.5	-	-	-	-	-	H-3, H-5, H-6α, H-6β
C-1'	172.1	-	-	-	-	-	H-2', H-3'α, H-3'β
C-2'	53.8	H-2'	4.10	t	6.5	H-3'α, H-3'β	C-1', C-3', C-4'
C-3'	26.9	H-3'α, H-3'β	2.15	m	-	H-2', H-4'α, H-4'β	C-1', C-2', C-4', C-5'
C-4'	48.5	H-4'α, H-4'β	3.20	t	6.0	H-3'α, H-3'β	C-2', C-3', C-5'
C-5'	175.4	-	-	-	-	-	H-3'α, H-3'β, H-4'α, H-4'β

Table 3: ¹H and ¹³C NMR Data and Key 2D NMR Correlations for **Clavamycin C** in D₂O

Logical Elucidation of the Chemical Structure

The collective spectroscopic data provided a clear path to deduce the final structure of **Clavamycin C**.

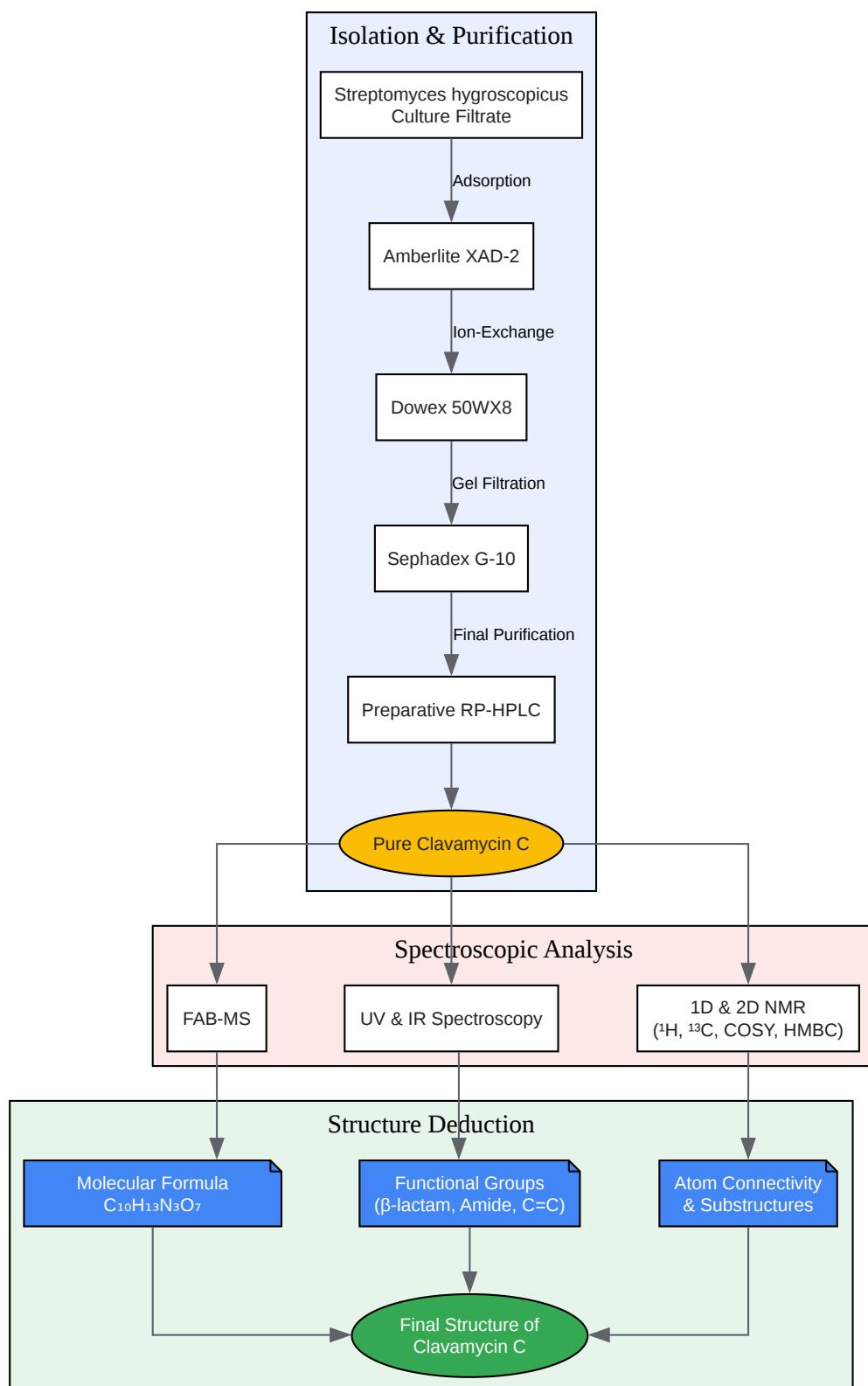
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Figure 1: Workflow for the Structure Elucidation of **Clavamycin C**.

The high-resolution FAB-MS established the molecular formula as $C_{10}H_{13}N_3O_7$. The IR spectrum confirmed the presence of a β -lactam ring (1790 cm^{-1}) and an amide carbonyl (1690 cm^{-1}). The UV absorption at 274 nm was indicative of an α,β -unsaturated system.

The 1H and ^{13}C NMR data, in conjunction with COSY and HMBC correlations, were pivotal in assembling the molecular fragments. The COSY spectrum revealed the proton-proton coupling networks, allowing for the identification of the spin systems. The HMBC spectrum provided crucial long-range proton-carbon correlations, which connected these spin systems and established the overall carbon skeleton. Specifically, HMBC correlations from the protons of the side chain to the carbonyl carbons of the clavam core were essential in determining the point of attachment.

Based on the comprehensive analysis of all the spectroscopic data, the chemical structure of **Clavamycin C** was unequivocally determined to be (5R)-2-(2-((S)-2-amino-4-carboxybutanamido)acetyl)-4-oxa-1-azabicyclo[3.2.0]hept-2-en-7-one.

Conclusion

The structure elucidation of **Clavamycin C** serves as a classic example of the synergistic application of modern chromatographic and spectroscopic techniques in natural product chemistry. The detailed experimental protocols and the tabulated quantitative data presented in this guide provide a comprehensive overview of the scientific rigor involved in determining the chemical architecture of this novel clavam antibiotic. This foundational knowledge is critical for researchers and professionals engaged in the discovery and development of new therapeutic agents.

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